molecular formula C24H17ClN2O5 B11126785 2-(5-Chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(5-Chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11126785
M. Wt: 448.9 g/mol
InChI Key: OZVLFUBIKPRKRW-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique combination of pyridine, chromeno, and pyrrole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and structural complexity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrole Ring: This can be achieved through a Paal-Knorr synthesis, where a 1,4-diketone reacts with an amine.

    Introduction of the Chromeno Moiety: This step often involves cyclization reactions that form the chromeno structure.

    Attachment of the Pyridine Ring: The chloropyridine group can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are commonly employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The chloropyridine moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted pyridine derivatives.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(5-chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1H-pyrrole-3,9-dione
  • 2-(5-Chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

Uniqueness

The uniqueness of 2-(5-chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione lies in its structural complexity and the presence of multiple functional groups, which confer diverse reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C24H17ClN2O5

Molecular Weight

448.9 g/mol

IUPAC Name

2-(5-chloropyridin-2-yl)-1-(3,4-dimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H17ClN2O5/c1-30-17-9-7-13(11-18(17)31-2)21-20-22(28)15-5-3-4-6-16(15)32-23(20)24(29)27(21)19-10-8-14(25)12-26-19/h3-12,21H,1-2H3

InChI Key

OZVLFUBIKPRKRW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)Cl)OC5=CC=CC=C5C3=O)OC

Origin of Product

United States

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